Octyl sulfoxide

Übersicht

Beschreibung

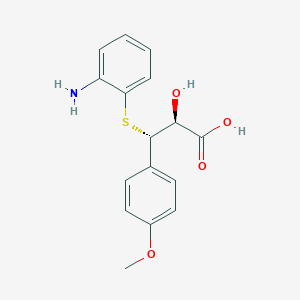

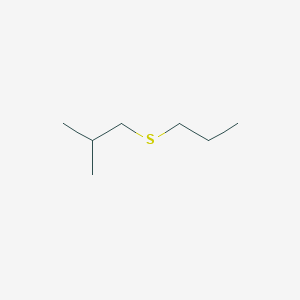

Octyl sulfoxide is a useful research compound. Its molecular formula is C16H34OS and its molecular weight is 274.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1. Enantioselective Oxidation

Octyl sulfoxide finds application in the enantioselective oxidation of sulfides. For instance, He et al. (2013) demonstrated the use of Rhodococcus sp. CCZU10-1 in an n-octane–water biphasic system for the bio-oxidation of water-insoluble phenyl methyl sulfide, producing (S)-phenyl methyl sulfoxide with high enantiomeric excess (He et al., 2013).

2. Synthesis of Sulfinyl Containing Compounds

Tert-Butyl sulfoxide serves as a starting point in synthesizing various sulfinyl-containing compounds, as demonstrated by Wei and Sun (2015). They showed that tert-butyl sulfoxides could be activated and treated with different nucleophiles, producing a range of sulfinic acid amides, new sulfoxides, and sulfinic acid esters (Wei & Sun, 2015).

3. Cryopreservation

In cryopreservation research, dimethyl sulfoxide (DMSO), a relative of this compound, is noted for its impact on the viability of cells, as investigated by Ock and Rho (2011) in porcine mesenchymal stem cells (pMSCs) (Ock & Rho, 2011).

4. Hydrogenative Kinetic Resolution

Lao et al. (2015) reported the use of sulfoxides in hydrogenative kinetic resolution, presenting a strategy for obtaining enantioenriched sulfoxides using Rh-complexes of phosphine-phosphite ligands as catalysts (Lao, Fernández-Pérez, & Vidal‐Ferran, 2015).

5. Pesticide and Drug Design

Yu et al. (2016) highlighted the use of compounds containing sulfoxide groups in pesticide and drug design. Their research involved designing oxazolines containing sulfone/sulfoxide groups as chitin synthesis inhibitors, demonstrating significant acaricidal and insecticidal activities (Yu, Liu, Li, & Wang, 2016).

6. Transition Metal Catalysis

Sipos, Drinkel, and Dorta (2015) reviewed the emergence of sulfoxides as efficient ligands in transition metal catalysis. They discussed the stable complex formation of sulfoxides with transition metals and their promising applications in catalytic studies (Sipos, Drinkel, & Dorta, 2015).

7. Glycosylation Reactions

Zeng et al. (2018) explored the role of sulfoxides in glycosylation reactions, particularly as glycosyl donors and activation reagents, highlighting their significant contributions to carbohydrate chemistry (Zeng, Liu, Chen, Zhao, Meng, & Wan, 2018).

Safety and Hazards

While specific safety and hazard information for Octyl sulfoxide was not found, it’s important to handle all chemicals with care and follow appropriate safety protocols. For a related compound, 3-Chloropropyl this compound, it is noted to be highly toxic and can cause injury or death upon inhalation, ingestion, or skin exposure .

Zukünftige Richtungen

The future directions of research on Octyl sulfoxide and related compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications . For instance, the development of more sustainable and efficient synthesis protocols, as well as the investigation of their potential uses in various industries, could be areas of future research .

Wirkmechanismus

Target of Action

Di-n-octyl Sulfoxide, also known as Dioctyl Sulfoxide or this compound, is primarily used as a chemical intermediate . It is a non-polar solvent often used in organic synthesis . The primary targets of Di-n-octyl Sulfoxide are the organic compounds that it helps to dissolve or react .

Mode of Action

Di-n-octyl Sulfoxide interacts with its targets by acting as a non-polar solvent. It can participate in reactions or promote dissolution . It can also act as a complexing agent, catalyst, or extraction agent in chemical reactions .

Biochemical Pathways

The specific biochemical pathways affected by Di-n-octyl Sulfoxide depend on the nature of the organic compounds it is interacting with. In general, it facilitates chemical reactions by providing a medium for the reactants to interact more efficiently .

Pharmacokinetics

Its physical and chemical properties, such as its density (0842 g/mL), melting point (-1°C), boiling point (180°C), and flash point (>230°F), suggest that it has low volatility and good thermal stability .

Result of Action

The result of Di-n-octyl Sulfoxide’s action is the facilitation of organic synthesis. It helps to dissolve reactants, promote reactions, and can even participate in reactions itself . The specific molecular and cellular effects depend on the nature of the reaction and the compounds involved.

Biochemische Analyse

Biochemical Properties

It is known that similar compounds, such as Di-n-octyl phthalate, are degraded by microorganisms like Gordonia sp., which convert Di-n-octyl phthalate into mono-n-octyl phthalate, and then into phthalic acid . This suggests that Di-n-octyl Sulfoxide may interact with certain enzymes and proteins in biochemical reactions, but specific interactions have not been reported.

Cellular Effects

Related compounds such as Di-n-octyl phthalate have been shown to disrupt the endocrine system, affecting reproductive health and physical development

Molecular Mechanism

As mentioned earlier, related compounds like Di-n-octyl phthalate are metabolized into mono-n-octyl phthalate and then into phthalic acid . This suggests that Di-n-octyl Sulfoxide may also undergo metabolic transformations, potentially interacting with biomolecules and influencing gene expression.

Metabolic Pathways

Related compounds like Di-n-octyl phthalate are known to be metabolized into mono-n-octyl phthalate and then into phthalic acid . This suggests that Di-n-octyl Sulfoxide may also be involved in similar metabolic pathways.

Eigenschaften

IUPAC Name |

1-octylsulfinyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34OS/c1-3-5-7-9-11-13-15-18(17)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCFQNQVNVMFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCS(=O)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173615 | |

| Record name | 1,1'-Sulphinylbisoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1986-89-6 | |

| Record name | 1-(Octylsulfinyl)octane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1986-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001986896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl sulfoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Sulphinylbisoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-sulphinylbisoctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYL SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL3KXH5FFW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

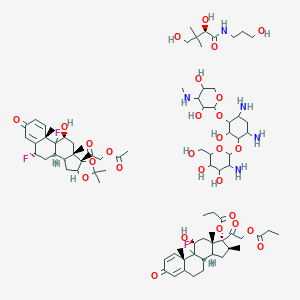

![Octadecanoic acid, compd. with 1,1'-iminobis[2-propanol] (1:1)](/img/structure/B156447.png)

![Spiro[5.5]undecan-3-one](/img/structure/B156462.png)

![(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol](/img/structure/B156463.png)